

Crystal Structure of Aluminum Perchlorate Nonahydrate: A Technical Guide

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Compound of Interest

Compound Name: Aluminum perchlorate

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This technical guide provides a comprehensive overview of the crystal structure of **aluminum perchlorate** nonahydrate, $\text{Al}(\text{ClO}_4)_3 \cdot 9\text{H}_2\text{O}$. The document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination. This information is crucial for understanding the compound's physicochemical properties and for its potential applications in research and development.

Introduction

Aluminum perchlorate nonahydrate is an inorganic salt that exists as a white, hygroscopic crystalline solid. Its structure is characterized by a hydrated aluminum cation and perchlorate anions, with additional water molecules incorporated into the crystal lattice. A precise understanding of its three-dimensional structure is fundamental for applications in various fields, including as a precursor in the synthesis of other aluminum compounds and as a component in electrolyte solutions. This guide summarizes the key structural features determined by single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of **aluminum perchlorate** nonahydrate was determined by Davidian et al. (2012) through single-crystal X-ray diffraction. The compound crystallizes in the trigonal system with the space group $R\bar{3}c$. The structure consists of hexaaquaaluminum(III) cations, $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$, perchlorate anions, ClO_4^- , and three molecules of water of crystallization.^[1]

The aluminum ion is octahedrally coordinated by six water molecules, forming the $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ complex. The perchlorate ions and the remaining three water molecules occupy positions in the crystal lattice, participating in a network of hydrogen bonds.

Crystallographic Data

The fundamental crystallographic data for **aluminum perchlorate** nonahydrate are summarized in the table below.

Parameter	Value
Chemical Formula	$\text{Al}(\text{ClO}_4)_3 \cdot 9\text{H}_2\text{O}$
Formula Weight	487.47 g/mol
Crystal System	Trigonal
Space Group	R3c
a (Å)	10.12
α (°)	106.7
Volume (Å ³)	869.5

Selected Bond Lengths and Angles

The geometry of the coordination complex and the perchlorate anion is defined by the following bond lengths and angles.

Bond	Length (Å)
Al-O (aqua)	1.88
Cl-O	1.44

Angle	Degree (°)
O-Al-O	90.0
O-Cl-O	109.5

Experimental Protocols

This section details the methodologies for the synthesis of **aluminum perchlorate** nonahydrate and the determination of its crystal structure by single-crystal X-ray diffraction.

Synthesis of Aluminum Perchlorate Nonahydrate Crystals

High-quality single crystals of **aluminum perchlorate** nonahydrate suitable for X-ray diffraction can be prepared as follows:

- **Preparation of Aluminum Hydroxide:** A solution of an aluminum salt (e.g., aluminum chloride or aluminum sulfate) is treated with a stoichiometric amount of a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate aluminum hydroxide, $\text{Al}(\text{OH})_3$. The precipitate is thoroughly washed with deionized water to remove any soluble impurities.
- **Reaction with Perchloric Acid:** The purified aluminum hydroxide is slowly added to a stirred, aqueous solution of perchloric acid (HClO_4). The amount of perchloric acid should be in slight stoichiometric excess to ensure complete reaction. The reaction is typically performed at room temperature. $\text{Al}(\text{OH})_3 + 3\text{HClO}_4 \rightarrow \text{Al}(\text{ClO}_4)_3 + 3\text{H}_2\text{O}$
- **Crystallization:** The resulting solution of **aluminum perchlorate** is filtered to remove any unreacted solid. The clear filtrate is then allowed to evaporate slowly at room temperature in a loosely covered container. Over a period of several days to weeks, well-formed, colorless crystals of **aluminum perchlorate** nonahydrate will precipitate from the solution.
- **Isolation of Crystals:** The crystals are isolated by filtration, washed with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any residual mother liquor, and then dried in a desiccator.

Single-Crystal X-ray Diffraction Analysis

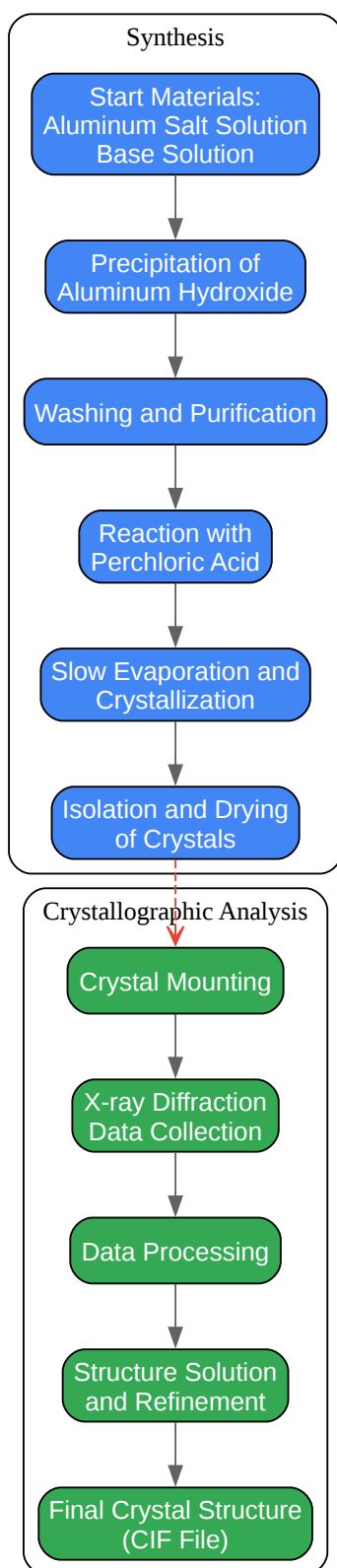
The crystal structure is determined using the following general procedure:

- **Crystal Mounting:** A suitable single crystal of **aluminum perchlorate** nonahydrate is selected under a microscope and mounted on a goniometer head.

- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature, typically room temperature. A monochromatic X-ray source (e.g., Mo K α radiation) is used. A series of diffraction images are collected as the crystal is rotated.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and crystallographic analysis of **aluminum perchlorate nonahydrate**.



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References

- 1. researchgate.net [researchgate.net]
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